N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, also known as MP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-3 belongs to the family of pyridazine derivatives, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Antiobesity Activity
Research on diaryl dihydropyrazole-3-carboxamides, which are analogous to N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, has demonstrated significant in vivo antiobesity activity related to CB1 receptor antagonism. These compounds showed notable appetite suppression and body weight reduction in animal models. Their interactions with the CB1 receptor and favorable pharmacokinetic profiles were highlighted, suggesting their potential in obesity treatment (Srivastava et al., 2007).
Synthesis and Biological Activity in Textiles
A study involved the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives of this compound. These compounds were used in dyeing polyester fabrics and exhibited high efficiency based on their antioxidant, antitumor, and antimicrobial activities. This suggests their potential application in producing sterile and biologically active fabrics for various life applications (Khalifa et al., 2015).
Anticholinesterase Effects
Pyrazoline derivatives, including those similar to this compound, have been synthesized and evaluated for their anticholinesterase effects. These compounds have shown potential applications in treating neurodegenerative disorders due to their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) (Altıntop, 2020).
Aurora Kinase Inhibition
The co-crystallization of imidazo[1,2-a]pyrazine derivatives with Aurora-A has been studied, providing insights into their interactions with Aurora kinases. These findings have led to the design and synthesis of potent Aurora-A inhibitors demonstrating significant selectivity in cell-based Aurora kinase pharmacodynamic biomarker assays. This research indicates the potential application of such compounds in cancer treatment (Bouloc et al., 2010).
Anti-Inflammatory Activity
A series of novel pyrazoline derivatives containing 4-morpholinophenyl moiety, similar to this compound, were synthesized and evaluated for their anti-inflammatory activities. These compounds were compared with the reference drug indomethacin, showcasing different levels of anti-inflammatory effects (Khalil, 2011).
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-18(16-6-7-17(22-21-16)24-9-1-8-19-24)20-14-2-4-15(5-3-14)23-10-12-26-13-11-23/h1-9H,10-13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZWFFPRGOQZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.